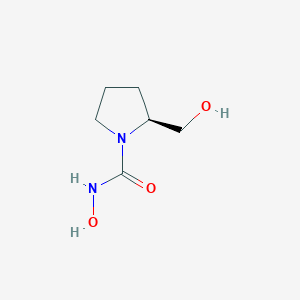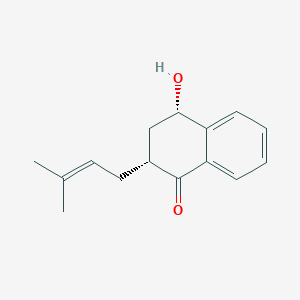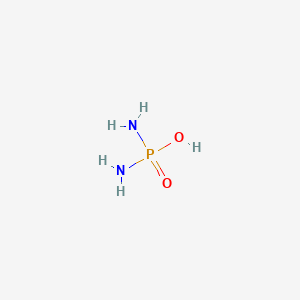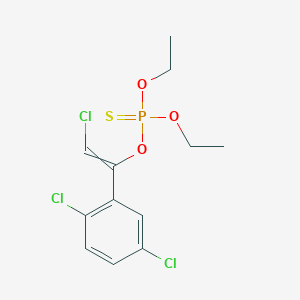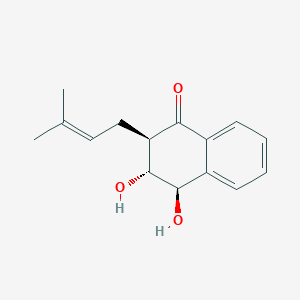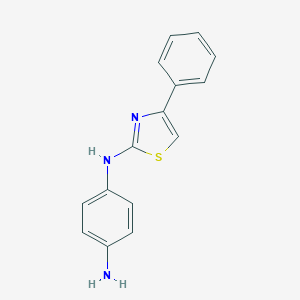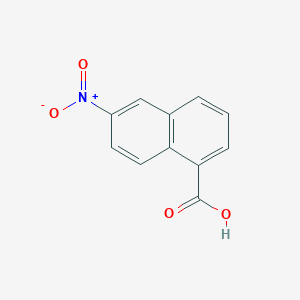
1-Naphthalenecarboxylic acid, 6-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenecarboxylic acid, 6-nitro- is a chemical compound that belongs to the family of naphthalene carboxylic acids. It is also known as 6-nitro-1-naphthoic acid or 6-NO2-1-NA. This compound is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1-Naphthalenecarboxylic acid, 6-nitro- is not fully understood. However, studies have shown that this compound can interact with metal ions and form stable complexes. These metal complexes can then interact with biological molecules such as proteins and DNA, leading to various biological effects.
Biochemical and Physiological Effects
1-Naphthalenecarboxylic acid, 6-nitro- has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, leading to their death. Additionally, 1-Naphthalenecarboxylic acid, 6-nitro- has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Naphthalenecarboxylic acid, 6-nitro- in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it ideal for various applications. However, one of the main limitations of using this compound is its potential toxicity. Studies have shown that high concentrations of 1-Naphthalenecarboxylic acid, 6-nitro- can be toxic to cells and may cause cell death.
Zukünftige Richtungen
There are several future directions for the use of 1-Naphthalenecarboxylic acid, 6-nitro- in scientific research. One of the main directions is the development of new metal complexes for various applications. Additionally, this compound can be further studied for its potential use in the development of new drugs for the treatment of cancer and other diseases. Further research is also needed to fully understand the mechanism of action of 1-Naphthalenecarboxylic acid, 6-nitro- and its potential applications in various fields.
Conclusion
1-Naphthalenecarboxylic acid, 6-nitro- is a unique chemical compound that has potential applications in various fields including fluorescence detection, metal complex synthesis, and drug development. The synthesis method of this compound is well established, and it has been extensively studied for its biochemical and physiological effects. Although there are some limitations to its use, the potential applications of 1-Naphthalenecarboxylic acid, 6-nitro- in scientific research are promising, and further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 1-Naphthalenecarboxylic acid, 6-nitro- can be achieved through several methods. One of the most common methods is the nitration of 1-naphthalenecarboxylic acid using nitric acid and sulfuric acid. This method yields a high purity and high yield of the compound. Another method involves the reaction of 6-nitronaphthalene with chloroacetic acid in the presence of sodium hydroxide. This method also produces a high yield of the compound.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenecarboxylic acid, 6-nitro- has been extensively used in scientific research due to its potential applications in various fields. It is commonly used as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. This compound can also be used as a ligand for the synthesis of metal complexes. Additionally, 1-Naphthalenecarboxylic acid, 6-nitro- has been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
1975-45-7 |
|---|---|
Molekularformel |
C11H7NO4 |
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
6-nitronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-11(14)10-3-1-2-7-6-8(12(15)16)4-5-9(7)10/h1-6H,(H,13,14) |
InChI-Schlüssel |
KGERWIYNIIBKLA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)C(=O)O |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)C(=O)O |
Synonyme |
1-NAPHTHALENECARBOXYLIC ACID, 6-NITRO- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






